molecular formula C10H8N2OS B6161496 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile CAS No. 1935376-95-6

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile

Cat. No.: B6161496
CAS No.: 1935376-95-6
M. Wt: 204.2
InChI Key:
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Description

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile is a benzothiophene compound that has garnered significant attention in scientific research. This compound, with the molecular formula C10H8N2OS and a molecular weight of 204

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the heterocyclization of various substrates. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is known to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Gewald reaction and other condensation reactions, such as the Paal–Knorr reaction, are likely employed due to their efficiency in producing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives .

Scientific Research Applications

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-methoxybenzothiazole: This compound is structurally similar and undergoes similar chemical reactions.

    3-amino-1-benzothiophene-2-carbonitrile: Another similar compound with comparable properties and applications.

Uniqueness

What sets 5-amino-6-methoxy-1-benzothiophene-2-carbonitrile apart is its specific substitution pattern, which can lead to unique reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1935376-95-6

Molecular Formula

C10H8N2OS

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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